- Rare-earth catalyzed C-H bond activation and alkylation of pyridinesKidorui, 2012, 60, 156-157,
Cas no 935-28-4 (2,6-Diethylpyridine)

2,6-Diethylpyridine structure
Nome del prodotto:2,6-Diethylpyridine
2,6-Diethylpyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6-Diethylpyridine
- Pyridine, 2,6-diethyl-
- 2,6-Diethyl-pyridine
- WHTDCOSHHMXZNE-UHFFFAOYSA-N
- 2,6-diethyl pyridine
- 2,6-(C2H5)2-pyridine
- FCH838470
- KM3199
- LS21232
- ST2403734
- AX8167692
- AB1005843
- Y4757
- 935D284
- 2,6-Diethylpyridine (ACI)
- MFCD00049215
- SCHEMBL45869
- AKOS006272641
- CS-W021526
- DTXSID50239449
- SY105459
- 935-28-4
- NS00113854
- DB-011273
- SB52849
- J-507463
- DS-18574
- 2 pound not6-Diethylpyridine
-
- MDL: MFCD00049215
- Inchi: 1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3
- Chiave InChI: WHTDCOSHHMXZNE-UHFFFAOYSA-N
- Sorrisi: N1C(CC)=CC=CC=1CC
Proprietà calcolate
- Massa esatta: 135.10500
- Massa monoisotopica: 135.105
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 80.7
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 12.9
Proprietà sperimentali
- Densità: 0.9354 (estimate)
- Punto di fusione: 31.33°C (estimate)
- Punto di ebollizione: 203.93°C (estimate)
- Punto di infiammabilità: 54.5°C
- Indice di rifrazione: 1.4976 (estimate)
- PSA: 12.89000
- LogP: 2.20640
2,6-Diethylpyridine Informazioni sulla sicurezza
2,6-Diethylpyridine Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2,6-Diethylpyridine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173686-5g |
2,6-diethylpyridine |
935-28-4 | 95% | 5g |
$256 | 2022-06-09 | |
Fluorochem | 229002-5g |
2,6-Diethylpyridine |
935-28-4 | 95% | 5g |
£452.00 | 2022-02-28 | |
Chemenu | CM173686-1g |
2,6-diethylpyridine |
935-28-4 | 95% | 1g |
$153 | 2021-08-05 | |
eNovation Chemicals LLC | D751291-5g |
2,6-diethylpyridine |
935-28-4 | 96% | 5g |
$190 | 2024-06-06 | |
Alichem | A029193761-5g |
2,6-Diethylpyridine |
935-28-4 | 95% | 5g |
$536.06 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KV166-250mg |
2,6-Diethylpyridine |
935-28-4 | 95+% | 250mg |
457CNY | 2021-05-08 | |
Matrix Scientific | 187708-1g |
2,6-Diethylpyridine |
935-28-4 | 1g |
$245.00 | 2023-09-07 | ||
Alichem | A029193761-1g |
2,6-Diethylpyridine |
935-28-4 | 95% | 1g |
$153.00 | 2023-08-31 | |
abcr | AB466103-5 g |
2,6-Diethylpyridine, 95%; . |
935-28-4 | 95% | 5g |
€418.60 | 2023-04-21 | |
Matrix Scientific | 187708-10g |
2,6-Diethylpyridine |
935-28-4 | 10g |
$1434.00 | 2023-09-07 |
2,6-Diethylpyridine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: Tris(pentafluorophenyl)borane , stereoisomer of Bis[[2-(dimethylamino-κN)phenyl]methyl-κC][(1,2,3,4,5-η)-1,2,3,4… Solvents: Toluene ; 8 h, 3 atm, 70 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Arenes disubstituted with primary alkyl groups from xylylene dianionsJournal of Organic Chemistry, 1982, 47(20), 3949-52,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Catalytic reactions of pyridines. 2. Direct vapor-phase alkylation of pyridines with alcohols over nickel-substituted zeolitesNippon Kagaku Kaishi, 1980, (4), 551-6,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ; 0 °C; overnight, rt; 3 h, rt → reflux
Riferimento
- Preparation of 4-hydroxy-3-heterocyclylalkyl-5,6-dihydro-2H-pyran-2-ones as inhibitors of hepatitis C virus RNA-dependent RNA polymerase, and compositions and treatments using the same, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Polyacylation of propene derivatives: allyltrimethylsilane as precursorRevue Roumaine de Chimie, 1993, 38(4), 425-37,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Butyllithium , Triethylamine Solvents: Tetrahydrofuran , Hexane ; rt → -40 °C; -40 °C; 1 h, -40 °C; -40 °C → 0 °C
1.2 0 °C; > 0 °C; 1 h, > 0 °C
1.2 0 °C; > 0 °C; 1 h, > 0 °C
Riferimento
- Polymerization initiator, modified conjugated diene polymer and tire produced therefrom, European Patent Organization, , ,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- General synthesis of 2,6-dialkylpyridinesJournal of the Chemical Society [Section] D: Chemical Communications, 1971, (22),,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Diethylene glycol ; 30 min, 170 °C; 170 °C → rt
1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C; 200 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C; 200 °C → rt
1.3 Reagents: Water ; rt
Riferimento
- A preparation of piperidine derivatives, useful as glycine transporter 1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Diethylene glycol ; 30 min, 170 °C; 170 °C → rt
1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C
1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C
Riferimento
- Preparation of GlyT1 transporter inhibitors and their use in treatment of neurological and neuropsychiatric disorders, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Water Solvents: Methanol , Water
Riferimento
- Synthesis and photoisomerization of sterically hindered 2,6-dialkylpyridine N-oxidesZeitschrift fuer Naturforschung, 1990, 45(5), 701-6,
Synthetic Routes 12
Condizioni di reazione
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ; 0 °C; 0 °C → rt; overnight, reflux
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Attenuation of London Dispersion in Dichloromethane SolutionsJournal of the American Chemical Society, 2017, 139(37), 13126-13140,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Sterically hindered pyridinium salts. Part I. Base-catalyzed carbon-alkylation of 2,6-lutidine methiodideArchiv der Pharmazie (Weinheim, 1980, 313(4), 307-10,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Zinc Solvents: Formic acid
Riferimento
- Synthesis of some 2,6-di- and 1,2,6-trisubstituted-1,4-dihydropyridines as antimicrobial agentsEgyptian Journal of Chemistry, 2000, 43(4), 297-307,
Synthetic Routes 15
2,6-Diethylpyridine Raw materials
- 2,6-Diacetylpyridine
- Ethylmagnesium Bromide (3M in Et2O)
- 2-Ethylpyridine
- 2-Ethyl-6-methylpyridine
- 2,6-Dichloropyridine
- 2,6-Pyridinedimethanol,a2,a6-dimethyl-
2,6-Diethylpyridine Preparation Products
2,6-Diethylpyridine Letteratura correlata
-
Yoshiaki Tanabe,Yoshiaki Nishibayashi Chem. Soc. Rev. 2021 50 5201
-
Takuya Mameda,Mio Shimogaki,Yasuaki Okamoto,Takashi Sugimura Catal. Sci. Technol. 2022 12 7065
-
3. Preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylationLionel S. Hart,Christopher R. J. Killen,Kenwyn D. Saunders J. Chem. Soc. Chem. Commun. 1979 24
-
4. Non-steady-state kinetic studies of the real kinetic isotope effects and Arrhenius activation parameters for the proton transfer reactions of 9,10-dimethylanthracene radical cation with pyridine basesYixing Zhao,Yun Lu,Vernon D. Parker J. Chem. Soc. Perkin Trans. 2 2001 1481
-
Qiu Sun,Peipei Xie,Dan Yuan,Yuanzhi Xia,Yingming Yao Chem. Commun. 2017 53 7401
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